molecular formula C10H15BrN2O B1441992 5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine CAS No. 1220035-09-5

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine

Cat. No.: B1441992
CAS No.: 1220035-09-5
M. Wt: 259.14 g/mol
InChI Key: KCTRJRXRIZQVTI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine is a chemical compound with the molecular formula C10H15BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can help in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3-methoxypropyl)pyridin-2-amine
  • 5-Bromo-N-(3-methoxypropyl)-2-methylbenzamide
  • 5-Bromo-N-(3-methoxypropyl)-2-(1-methylethoxy)benzamide

Uniqueness

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-13-10(8)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRJRXRIZQVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225694
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-09-5
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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